molecular formula C14H11ClO2S B6402100 4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261932-33-5

4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402100
CAS RN: 1261932-33-5
M. Wt: 278.8 g/mol
InChI Key: QTFFWJSQRYFTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-methylthiophenyl)benzoic acid (4-CMTB) is a synthetic compound with a wide range of applications in scientific research and industrial processes. It has been used in the synthesis of pharmaceuticals, dyes, and pigments, as well as a catalyst in organic synthesis. 4-CMTB is also an important intermediate in the synthesis of other organic compounds. This article will discuss the synthesis of 4-CMTB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a number of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, dyes, and pigments. It has also been used in the synthesis of organic compounds, such as polymers, resins, and surfactants. Additionally, 4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been used as a catalyst in organic synthesis.

Mechanism of Action

4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% acts as a catalyst in organic synthesis due to its electron-withdrawing properties. This allows it to activate and stabilize reactive intermediates, thus facilitating the formation of new bonds. Additionally, 4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is not toxic and does not interact with cellular components. Therefore, it is safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is highly soluble in organic solvents. Additionally, it is stable under a wide range of conditions, and has a high purity of 95%. However, it is important to note that 4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is flammable and should be handled with caution.

Future Directions

Given its wide range of applications in organic synthesis, there are many potential future directions for the use of 4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. It could be used in the synthesis of new pharmaceuticals, dyes, and pigments. Additionally, it could be used to synthesize new polymers, resins, and surfactants. Furthermore, it could be used as a catalyst in the synthesis of other organic compounds. Finally, it could be used to develop new methods of organic synthesis.

Synthesis Methods

4-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% can be synthesized through a number of different methods. The most common method is the reaction of 4-chlorobenzoic acid with 3-methylthiophenol in the presence of an acid catalyst. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 4-6 hours, and yields a product with a purity of 95%.

properties

IUPAC Name

4-chloro-2-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFWJSQRYFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.